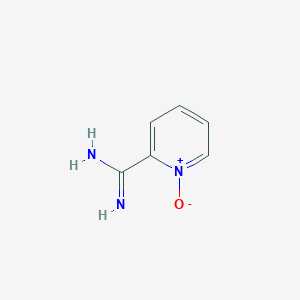
2-Carbamimidoylpyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carbamimidoylpyridine 1-oxide is a heterocyclic compound with significant importance in various fields of chemistry and biology This compound is characterized by the presence of a pyridine ring substituted with a carbamimidoyl group and an oxide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamimidoylpyridine 1-oxide typically involves the oxidation of pyridine derivatives. One common method is the oxidation of pyridine with hydrogen peroxide or peracids such as m-chloroperbenzoic acid (MCPBA) under mild conditions . Another approach involves the use of 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane as an oxidant, which proceeds smoothly under solvent-free and mild conditions at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidants. The choice of oxidant and reaction conditions can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Carbamimidoylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, MCPBA, and 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane are commonly used oxidants.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
2-Carbamimidoylpyridine 1-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Carbamimidoylpyridine 1-oxide involves its interaction with molecular targets and pathways in biological systems. The compound can act as a Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of its nucleophilic part towards various reactions with electrophiles . This property makes it useful in catalysis and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxide: A closely related compound with similar chemical properties and applications.
2-Aminopyridine 1-oxide:
2,6-Bis(2-methylhydrazine-1-carbonyl)pyridine 1-oxide: Known for its catalytic properties in N-arylation reactions.
Uniqueness
2-Carbamimidoylpyridine 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
IUPAC Name |
1-oxidopyridin-1-ium-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(8)5-3-1-2-4-9(5)10/h1-4H,(H3,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFJMUKMQAMZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C(=N)N)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-Chlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13026679.png)
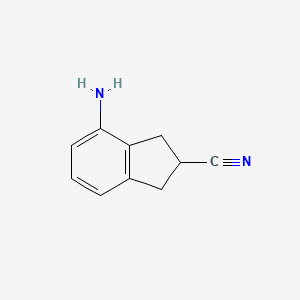

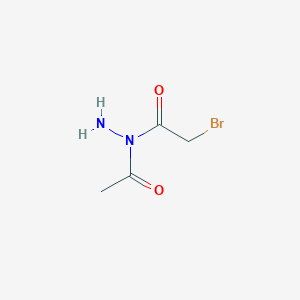
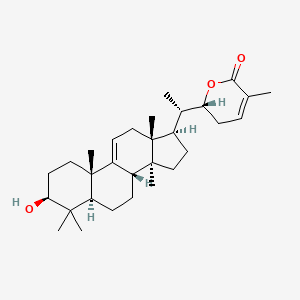
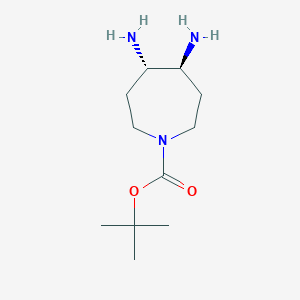




![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
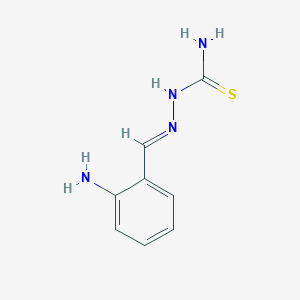
![5H-Pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B13026746.png)

